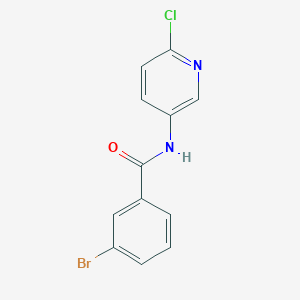
3-bromo-N-(6-chloropyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(6-chloropyridin-3-yl)benzamide is a chemical compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isC1=CC(=CC(=C1)Br)C(=O)NC2=CN=C(C=C2)Cl . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research involving compounds structurally similar to 3-bromo-N-(6-chloropyridin-3-yl)benzamide primarily focuses on their synthesis and characterization, aiming to explore their potential applications in various fields. For instance, the synthesis of novel non-peptide CCR5 antagonists, which are crucial for the development of new therapeutic agents, involves complex chemical processes including elimination reactions, reduction, and bromination. These synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm their structures (H. Bi, 2014) (Cheng De-ju, 2014).
Biological Activities
Another aspect of research on similar compounds involves evaluating their biological activities. For example, the insecticidal and fungicidal properties of certain synthesized compounds have been assessed through larvicidal tests and mycelium growth rate methods. This research is crucial for the development of new pesticides and fungicides, contributing to agricultural advancements (Hongwei Zhu et al., 2014).
Structural Analysis and Drug Development
The structural analysis of such compounds provides insights into their potential as drug candidates. Detailed studies including X-ray crystallography and spectroscopic methods help in understanding the molecular conformations and interactions that are critical for their biological activities. This foundational knowledge is essential for the rational design of drugs targeting specific molecular pathways (Noura M. Riad et al., 2017).
Antimicrobial and Antifungal Properties
Compounds structurally related to 3-bromo-N-(6-chloropyridin-3-yl)benzamide have also been evaluated for their antimicrobial and antifungal properties. The synthesis of substituted benzamide derivatives and their subsequent testing against various bacteria and fungi strains highlight the potential for these compounds in developing new antimicrobial agents. This research is vital for addressing the growing concern of antibiotic resistance (M. Vijaya Laxmi et al., 2019).
Safety and Hazards
According to Sigma-Aldrich, the compound has the hazard statements H302 and H319, which means it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
3-bromo-N-(6-chloropyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-2-8(6-9)12(17)16-10-4-5-11(14)15-7-10/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOXUMGYOCDABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

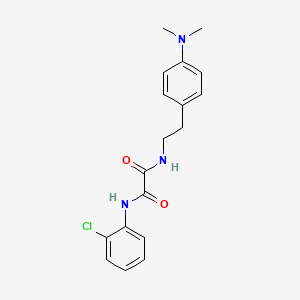
![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)


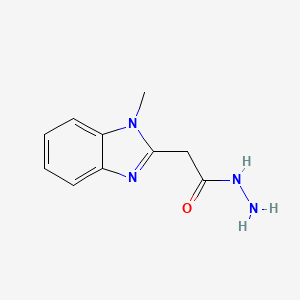

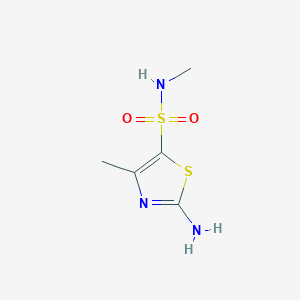

![1-[[1-[3-(3,4-Dichlorophenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B2613005.png)
![7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613006.png)
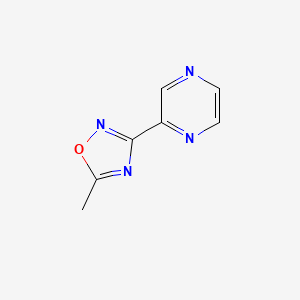
![Methyl (E)-4-[2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octan-6-yl]-4-oxobut-2-enoate](/img/structure/B2613009.png)
![4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2613010.png)
![1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2613011.png)